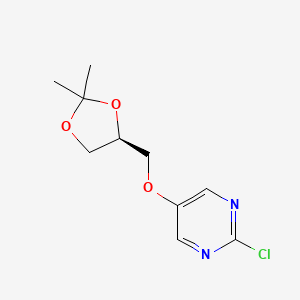
1,2-Dioleoyl-sn-glycero-3-phospho-L-serine sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dioleoyl-sn-glycero-3-phospho-L-serine sodium salt is a synthetic phospholipid compound. It is commonly used in scientific research due to its structural similarity to naturally occurring phosphatidylserine found in biological membranes. This compound is known for its role in mimicking cell membrane properties and is often utilized in studies involving lipid bilayers and liposome formulations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine sodium salt is synthesized through a multi-step chemical process. The synthesis begins with the reaction of dioleoylglycerol with phosphatidylserine chloride to form 1,2-dioleoyl-sn-glycero-3-phospho-L-serine. This intermediate is then treated with sodium hydroxide to yield the final sodium salt form .
Industrial Production Methods: The industrial production of this compound involves large-scale chemical synthesis using high-purity reagents and controlled reaction conditions to ensure consistency and quality. The process typically includes purification steps such as crystallization and filtration to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized phospholipids.
Hydrolysis: It can be hydrolyzed to release fatty acids and glycerophosphoserine.
Substitution: The phosphoserine group can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or ozone.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized phospholipids.
Hydrolysis: Fatty acids and glycerophosphoserine.
Substitution: Various substituted phospholipids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,2-Dioleoyl-sn-glycero-3-phospho-L-serine sodium salt has a wide range of applications in scientific research:
Chemistry: Used in studies of lipid bilayers and membrane dynamics.
Biology: Employed in the preparation of liposomes for drug delivery and gene therapy.
Medicine: Investigated for its potential in enhancing the delivery of therapeutic agents.
Industry: Utilized in the formulation of cosmetic products and as a component in biochemical assays
Wirkmechanismus
The mechanism of action of 1,2-dioleoyl-sn-glycero-3-phospho-L-serine sodium salt involves its incorporation into lipid bilayers, where it mimics the properties of natural phosphatidylserine. This incorporation affects membrane fluidity, curvature, and the function of membrane-associated proteins. The compound interacts with various molecular targets, including enzymes and receptors, influencing cellular processes such as signal transduction and membrane trafficking .
Vergleich Mit ähnlichen Verbindungen
1,2-Dioleoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt: Similar in structure but contains a glycerol backbone instead of serine.
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine: Contains an ethanolamine group instead of serine.
Uniqueness: 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine sodium salt is unique due to its specific interaction with cellular membranes and its ability to mimic natural phosphatidylserine. This makes it particularly valuable in studies involving membrane dynamics and liposome formulations .
Eigenschaften
Molekularformel |
C42H78NO10P |
|---|---|
Molekulargewicht |
788.0 g/mol |
IUPAC-Name |
(2S)-2-amino-3-[[(2S)-2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C42H78NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,38-39H,3-16,21-37,43H2,1-2H3,(H,46,47)(H,48,49)/b19-17+,20-18+/t38-,39-/m0/s1 |
InChI-Schlüssel |
WTBFLCSPLLEDEM-FDYKVURPSA-N |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCC/C=C/CCCCCCCC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(phenylmethoxycarbonylamino)pentanoate](/img/structure/B12067421.png)




![(S)-2-(Adamantan-1-yl)-2-[[(R)-2-hydroxy-1-phenylethyl]amino]acetonitrile](/img/structure/B12067448.png)
![N-(7-((2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B12067451.png)







